2-Chloro-6-methylpyridine-3-thiol
Description
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQJGUZXWCHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
| Compound Name | Substituents (Position) | Functional Group | Halogen | Methyl Position | Key Properties |
|---|---|---|---|---|---|
| 2-Chloro-6-methylpyridine-3-thiol | 2-Cl, 6-Me | Thiol (-SH) | Cl | 6 | High acidity; reactive thiol; NAS capability |
| 2-Chloro-6-iodo-5-methylpyridin-3-ol | 2-Cl, 6-I, 5-Me | Hydroxyl (-OH) | Cl, I | 5 | Lower acidity (pKa ~15); iodine as leaving group |
| 2-Fluoro-6-methylpyridine-3-thiol* | 2-F, 6-Me | Thiol (-SH) | F | 6 | Higher electronegativity; weaker leaving group |
| 2-Chloro-6-methylpyridine-3-amine* | 2-Cl, 6-Me | Amine (-NH₂) | Cl | 6 | Basic (pKa ~30); nucleophilic amine group |
Key Research Findings
(a) Functional Group Impact: Thiol vs. Hydroxyl
- Reactivity : The thiol group in 2-Chloro-6-methylpyridine-3-thiol enables disulfide bond formation and participation in redox reactions, unlike the hydroxyl group in 2-Chloro-6-iodo-5-methylpyridin-3-ol .
- Acidity : Thiols (pKa ~10) are significantly more acidic than alcohols (pKa ~15), making the former more reactive under physiological conditions.
(b) Halogen and Substituent Effects
- Chlorine vs. Iodine : In 2-Chloro-6-iodo-5-methylpyridin-3-ol , iodine’s larger atomic size enhances its leaving-group ability in substitution reactions compared to chlorine. However, chlorine’s electronegativity increases the pyridine ring’s electron-withdrawing character, directing reactivity toward meta/para positions.
Preparation Methods
Diazotization and Thiolation Cascades
The core methodology for introducing thiol groups into aromatic systems involves diazotization of amine precursors followed by displacement with sulfur nucleophiles. In the case of 2-chloro-6-methylpyridine-3-thiol, this typically begins with 2-chloro-6-aminopyridine. Under acidic conditions (HCl or H₂SO₄ at 25–40% concentration), the amine undergoes diazotization using sodium nitrite at controlled temperatures (–10°C to 10°C). The diazonium intermediate then reacts with sodium methyl mercaptan (NaSMe) in the presence of base catalysts (NaOH, K₂CO₃) to install the thiol group.
Critical parameters include:
-
Molar ratios : 1:1–1:1.5 (amine:NaNO₂) and 1:2–1:5 (amine:acid) for optimal diazonium stability.
-
Solvent systems : Polar aprotic solvents like tetrahydrofuran (THF) or water enhance reaction rates by stabilizing ionic intermediates.
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Temperature control : Subzero conditions (–5°C to 10°C) prevent premature decomposition of diazonium salts.
Halogen-Thiol Exchange Reactions
An alternative pathway utilizes halogen-thiol exchange on pre-halogenated pyridines. For example, 2,6-dichloropyridine can undergo selective substitution at the 3-position using NaSMe under phase-transfer conditions. This method requires precise stoichiometry (1:1–1:3 substrate:NaSMe) and catalysts such as tetrabutylammonium bromide to enhance nucleophilicity. Reaction temperatures between 50°C and 130°C in toluene/water biphasic systems yield 70–85% conversion.
Table 1: Comparative Analysis of Diazotization vs. Halogen-Thiol Exchange
Industrial-Scale Production Methodologies
Continuous Flow Diazotization
Modern manufacturing plants adopt continuous flow reactors to improve safety and consistency in diazotization-thiolation sequences. A representative protocol involves:
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Diazonium generation : 2-Chloro-6-aminopyridine (1 mol) in 30% HCl (3 mol) reacts with NaNO₂ (1.2 mol) in a jacketed reactor at –5°C.
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Thiolation stage : The diazonium solution is mixed with 20% aqueous NaSMe (1.5 mol) and NaOH (0.2 mol) in a tubular reactor at 10°C, achieving 94% yield after 4 hours.
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Workup : Liquid-liquid extraction with toluene followed by vacuum distillation (110–115°C, 10 mmHg) purifies the product to >98% purity.
Advantages include reduced exposure to toxic intermediates and 30% shorter cycle times compared to batch processes.
Solvent Selection and Waste Management
Industrial syntheses prioritize solvents that facilitate easy separation and recycling. Water is favored for diazotization due to its low cost and compatibility with inorganic acids, while toluene or ethyl acetate extract thiolated products efficiently. Notably, replacing hexamethylphosphoryl triamide (HMPA) with water in earlier process designs reduced toxic waste by 40%.
Laboratory-Scale Optimization Strategies
Microwave-Assisted Thiolation
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A protocol adapted from imidazo[1,5-a]pyridine synthesis involves:
-
Mixing 2-chloro-6-iodopyridine (1 eq) with NaSMe (1.5 eq) in NMP
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Irradiating at 150°C for 15 minutes under 300 W power
This method reduces reaction times from hours to minutes but requires specialized equipment.
Protective Group Strategies for Sensitive Intermediates
To prevent oxidation of the thiol group during synthesis, temporary protection as thiocarbamates or disulfides is employed. For example:
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S-Acetyl protection : Treating the thiolated product with acetic anhydride forms a stable acetyl derivative, which is hydrolyzed post-purification using NaOH/MeOH.
-
Disulfide formation : Controlled oxidation with H₂O₂ generates the disulfide, which is reduced back with Zn/HCl before isolation.
Analytical and Characterization Data
Q & A
Q. What are the recommended synthetic routes for 2-chloro-6-methylpyridine-3-thiol, and how do reaction conditions influence yield?
Methodological Answer: A plausible synthesis involves nucleophilic substitution of a halogenated precursor. For example, 6-chloro-3-chloromethylpyridine (a related compound) undergoes substitution with thiourea or sodium hydrosulfide to introduce the thiol group . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Reactions at 80–100°C improve kinetics but may increase side-product formation (e.g., disulfide derivatives).
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate thiolation.
Characterize intermediates via H NMR to monitor substitution efficiency (e.g., disappearance of CHCl signals at δ ~4.5 ppm) .
Q. How can researchers confirm the purity and structural identity of 2-chloro-6-methylpyridine-3-thiol?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- H NMR: Thiol protons (SH) appear as broad singlets at δ ~3–4 ppm. Aromatic protons in pyridine rings show splitting patterns consistent with substitution patterns (e.g., doublets for adjacent chlorines) .
- C NMR: Confirm methyl (δ ~20–25 ppm) and thiol-substituted carbons (δ ~120–135 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns (e.g., loss of Cl or SH groups).
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies address conflicting spectroscopic data during structural elucidation of 2-chloro-6-methylpyridine-3-thiol derivatives?
Methodological Answer: Contradictions may arise from tautomerism (thiol ↔ thione) or solvent effects. Mitigation approaches include:
- Variable Temperature NMR : Resolve dynamic equilibria by acquiring spectra at low temperatures (e.g., –40°C in CDCl) to "freeze" tautomers .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating H and C shifts.
- Computational Modeling : Compare experimental H/C shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets) .
Q. How can regioselectivity be controlled during derivatization of 2-chloro-6-methylpyridine-3-thiol?
Methodological Answer: Regioselectivity depends on electronic and steric factors:
- Electrophilic Aromatic Substitution : The thiol group directs electrophiles to the para position (C-5). Use protecting groups (e.g., trityl for –SH) to redirect reactivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-2 (chlorine site) requires Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids. Monitor reaction progress via TLC (R shifts) .
- Thiol-Specific Modifications : Alkylation with iodoacetamide targets –SH for bioconjugation. Confirm selectivity via LC-MS and IR (loss of S–H stretch at ~2550 cm) .
Q. What computational tools are suitable for predicting the biological activity of 2-chloro-6-methylpyridine-3-thiol analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). Prioritize analogs with high docking scores and complementary binding pockets .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity) and toxicity risks (e.g., Ames test predictions) .
- QSAR Models : Train models on datasets of pyridine-thiol derivatives to correlate structural features (e.g., Hammett σ values for substituents) with bioactivity .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported antibacterial activity of pyridine-thiol derivatives?
Methodological Answer: Variability may stem from assay conditions or impurity profiles. Standardize protocols:
- Minimum Inhibitory Concentration (MIC) Assays : Use CLSI guidelines with consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media .
- Control for Redox Activity : Thiols can exhibit nonspecific redox effects. Include a reducing agent (e.g., DTT) in assays to distinguish true antibacterial mechanisms .
- HPLC-Purity Correlation : Compare bioactivity results with HPLC purity (>95%). Impurities like disulfides (from –SH oxidation) may skew data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
